4-Ethyl-2-fluoroaniline hydrochloride
Overview
Description
4-Ethyl-2-fluoroaniline hydrochloride is a chemical compound with the formula C8H11ClFN . It is used in various chemical reactions and has a molecular weight of 175.63 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11ClFN . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the retrieved sources.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, it’s worth noting that anilines, in general, are involved in a variety of chemical reactions. These include reactions with secondary amines, primary amines, and ammonia equivalents .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 151-153 degrees Celsius . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
4-Ethyl-2-fluoroaniline hydrochloride serves as an important intermediate in the synthesis of complex organic compounds. For instance, certain derivatives of 4-fluoroaniline, a compound structurally similar to this compound, have been utilized in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds, including their derivatives, have demonstrated significant antibacterial activity against various pathogenic bacterial strains, and one particular compound exhibited notable antifungal activity (Abdel‐Wadood et al., 2014).
Metabonomic Assessment
Metabonomics, a field involving the measurement of metabolic responses to drugs, environmental changes, or diseases, has employed derivatives of 4-fluoroaniline to study toxic effects. In one study, earthworms were exposed to various xenobiotics, including 2-fluoro-4-methylaniline (structurally related to this compound), and the resultant biochemical changes were analyzed using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy. This research identified novel biomarkers of xenobiotic toxicity and contributed insights into the mechanisms of action of toxic chemicals (Bundy et al., 2002).
Corrosion Inhibition
Aniline derivatives, including 2-fluoroaniline, have been explored for their potential as corrosion inhibitors, especially for copper in hydrochloric acid environments. Such compounds could serve as effective inhibitors, enhancing the longevity and durability of metal components in various industrial applications (Khaled & Hackerman, 2004).
Herbicidal Activity
Fluoro-functionalized arylimido-substituted hexamolybadates, synthesized using fluoroaniline hydrochloride derivatives, displayed potent herbicidal activity against the roots of certain plants. This suggests potential agricultural applications in controlling weed growth and protecting crops (Xue et al., 2008).
Safety and Hazards
4-Ethyl-2-fluoroaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .
Properties
IUPAC Name |
4-ethyl-2-fluoroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLBSUUDHZHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855742 | |
Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201943-86-3 | |
Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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